molecular formula C19H17AuClP+ B15444122 Chloromethyl(triphenyl)phosphanium;gold CAS No. 65681-58-5

Chloromethyl(triphenyl)phosphanium;gold

Cat. No.: B15444122
CAS No.: 65681-58-5
M. Wt: 508.7 g/mol
InChI Key: HDVCNIUAOCFMOK-UHFFFAOYSA-N
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Description

Chloromethyl(triphenyl)phosphanium;gold is a gold-containing organometallic compound featuring a chloromethyl(triphenyl)phosphonium ligand. This ligand consists of a triphenylphosphine group substituted with a chloromethyl (–CH₂Cl) moiety, which imparts unique steric and electronic properties to the complex. The compound is structurally related to (chloromethyl)triphenylphosphonium chloride (CAS 5293-84-5) but replaces the chloride counterion with a gold center . Such gold-phosphine complexes are pivotal in catalysis and materials science due to their tunable reactivity and stability .

Properties

CAS No.

65681-58-5

Molecular Formula

C19H17AuClP+

Molecular Weight

508.7 g/mol

IUPAC Name

chloromethyl(triphenyl)phosphanium;gold

InChI

InChI=1S/C19H17ClP.Au/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;/q+1;

InChI Key

HDVCNIUAOCFMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Au]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Chloro(triphenylphosphine)gold(I) [(C₆H₅)₃PAuCl]
  • Molecular Weight : 494.71 g/mol .
  • Structure : Linear geometry at gold(I), with a triphenylphosphine (PPh₃) ligand and a chloride ion.
  • Electronic Effects: PPh₃ is a strong σ-donor and weak π-acceptor, stabilizing the Au(I) center. The absence of electron-withdrawing groups on the phosphine results in moderate catalytic activity in cross-couplings and cycloadditions .
  • Applications : Widely used in homogeneous catalysis, including alkyne activations and C–H bond functionalizations .
Chloromethyl(triphenyl)phosphanium;gold
  • Structure : Incorporates a chloromethyl group on the phosphonium ligand, introducing steric bulk and electron-withdrawing effects. The Au center is likely in the +1 oxidation state.
  • Stability : The bulky phosphonium ligand may enhance stability against ligand dissociation compared to simpler phosphine complexes .
Chloro(triethylphosphine)gold(I) [(C₂H₅)₃PAuCl]
  • Molecular Weight : ~355.6 g/mol (estimated).
  • Structure : Similar linear geometry but with smaller triethylphosphine (PEt₃) ligands.
  • Electronic Effects: PEt₃ is a stronger σ-donor than PPh₃, leading to more electron-rich Au centers. This increases nucleophilicity but may reduce stability in oxidizing environments .
  • Applications : Less common in catalysis due to lower thermal stability compared to PPh₃AuCl .

Comparative Data Table

Compound Molecular Weight (g/mol) Ligand Type Key Electronic Features Stability Applications
Chloro(triphenylphosphine)gold(I) 494.71 Triphenylphosphine Moderate σ-donation, no EWG High thermal stability Catalysis, materials science
This compound ~510 (estimated) Chloromethyl-phosphonium Electron-withdrawing –CH₂Cl group Enhanced kinetic stability Specialized catalysis (theoretical)
Chloro(triethylphosphine)gold(I) ~355.6 Triethylphosphine Strong σ-donation, smaller ligand Moderate stability Limited due to volatility
[Au(3,5-C₆Cl₂F₃)₃(PPh₂H)] (Gold(III)) N/A Perhalophenyl + PPh₂H Strong electron-withdrawing aryl groups Lower stability (Au(III)) Oxidative catalysis

Stability and Reactivity Trends

  • Gold Oxidation States : Most triphenylphosphine-gold complexes are Au(I), whereas Au(III) species (e.g., [Au(3,5-C₆Cl₂F₃)₃(PPh₂H)]) require strong electron-withdrawing ligands to stabilize the higher oxidation state . This compound is likely Au(I), as Au(III) would necessitate additional stabilizing ligands.
  • Ligand Effects : Bulky ligands (e.g., chloromethyl-phosphonium) reduce decomposition via ligand dissociation, while electron-withdrawing groups enhance electrophilicity for oxidative additions .

Q & A

Q. What are the established synthetic routes for preparing ClAuPPh₃, and how do reaction conditions influence yield and purity?

ClAuPPh₃ is typically synthesized via transmetalation reactions. A high-yield method involves reacting gold chloride with triphenylphosphine (PPh₃) in organic solvents like dichloromethane or ethanol under inert atmospheres. For example:

  • Boronic acid transmetalation : ClAuPPh₃ reacts with boronic acids (aryl, vinyl, heteroaryl) to form organogold(I) complexes in 82–98% yields, with superior functional group tolerance compared to Grignard reagents .
  • Tin-based transmetalation : Trimethyltin-substituted naphthalene derivatives react with ClAuPPh₃ under mild conditions to generate gold-iodide bifunctional compounds inaccessible via traditional organometallic routes . Key factors affecting yield include solvent polarity, temperature (ambient to 60°C), and stoichiometric ratios of precursors. Purity is optimized via recrystallization from toluene/hexane mixtures.

Q. What spectroscopic and analytical techniques are used to characterize ClAuPPh₃ and its derivatives?

  • NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR are critical for confirming ligand coordination and purity. For example, ³¹P NMR of ClAuPPh₃ shows a singlet at δ ~38 ppm, while aryl-gold derivatives exhibit shifts dependent on substituents .
  • Elemental analysis : Used to validate stoichiometry (e.g., C: 54.36%, H: 3.50% for a biphenyl-phosphine gold complex) .
  • X-ray crystallography : Resolves Au–P bond lengths (~2.3 Å) and confirms linear geometry at the gold center .

Advanced Research Questions

Q. How does ClAuPPh₃ enable mechanistic studies in homogeneous gold catalysis?

ClAuPPh₃-derived complexes serve as intermediates to probe catalytic cycles. For instance:

  • Catalytic cycle elucidation : Rominger et al. synthesized vinyl-/aryl-gold intermediates using ClAuPPh₃ and boronic acids, revealing oxidative addition and reductive elimination steps in cross-coupling reactions .
  • Steric effects : Bulky ligands (e.g., bis(o-biphenyl)phosphine) alter Au–P bond dissociation energies (calculated via DFT), impacting catalytic turnover . Contradictions arise in solvent-dependent reactivity; polar solvents stabilize ionic intermediates, while nonpolar solvents favor neutral species .

Q. What methodologies are employed to synthesize gold nanoparticles using ClAuPPh₃?

ClAuPPh₃ enables nanoparticle synthesis without external stabilizers:

  • Transmetalation + thermal induction : Reacting ClAuPPh₃ with ethylene glycol silver carboxylate generates Au(I) intermediates, which decompose at 80–100°C to yield nanoparticles (3–6 nm diameter, ±0.5 nm distribution) .
  • Key parameters : Temperature (>80°C ensures complete reduction), precursor concentration (1:1 molar ratio minimizes aggregation) .

Q. How do computational models enhance understanding of ClAuPPh₃ reactivity?

  • DFT calculations : Optimize geometries (e.g., PBE/def2-TZVPP basis sets) and predict bond dissociation energies (e.g., Au–P: ~200 kJ/mol) .
  • Solvent effects : COSMO models simulate aqueous/organic environments, showing solvation stabilizes charged intermediates in catalytic cycles .

Notes

  • Contradictions : Conflicting reports exist on the role of counterions (e.g., chloride vs. carboxylate) in stabilizing intermediates .
  • Advanced tools : LPNO-CEPA/1 methods refine bond dissociation energy calculations for Au–ligand systems .

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